Einecs 305-236-0

描述

EINECS 305-236-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). EINECS compounds are typically characterized by their production volume, applications, and regulatory status under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

属性

CAS 编号 |

94386-14-8 |

|---|---|

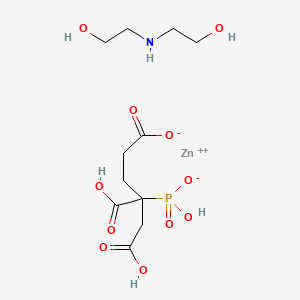

分子式 |

C11H20NO11PZn |

分子量 |

438.6 g/mol |

IUPAC 名称 |

zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2 |

InChI 键 |

NNMODKXDABNZRE-UHFFFAOYSA-L |

规范 SMILES |

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2] |

产品来源 |

United States |

准备方法

合成路线和反应条件

2,2'-偶氮二异丁腈通过丙酮氰醇与水合肼反应合成。反应通常在受控温度条件下进行,以确保形成所需产物。该过程包括以下步骤:

丙酮氰醇与水合肼反应: 此步骤形成中间化合物。

环化: 中间体发生环化形成2,2'-偶氮二异丁腈。

工业生产方法

在工业环境中,2,2'-偶氮二异丁腈的生产涉及大型反应器,其中反应条件得到严格监控。该工艺确保最终产物的产率和纯度很高,这对其在聚合中的应用至关重要。

化学反应分析

反应类型

2,2'-偶氮二异丁腈主要发生自由基分解反应。加热时,它分解形成自由基,这些自由基具有高度反应性,并引发聚合过程。

常用试剂和条件

试剂: 丙酮氰醇,水合肼。

条件: 受控温度,通常在60-80°C左右,以使分解发生。

主要形成的产物

2,2'-偶氮二异丁腈分解形成的主要产物是氮气和自由基。这些自由基在引发单体聚合形成聚合物方面至关重要。

科学研究应用

2,2'-偶氮二异丁腈在科学研究中具有广泛的应用,包括:

聚合物化学: 用作各种单体聚合形成聚合物的自由基引发剂。

生物学: 用于研究自由基诱导的生物过程。

医学: 正在研究其在药物递送系统中的潜在用途。

工业: 用于生产塑料、橡胶和其他聚合物基材料。

作用机制

2,2'-偶氮二异丁腈发挥其作用的机制涉及分解时产生自由基。这些自由基通过与单体反应引发聚合过程,导致聚合物链的形成。分子靶标是单体,所涉及的途径包括自由基链反应。

相似化合物的比较

Structural Analogs

Using PubChem 2D fingerprints and the Tanimoto index, EINECS 305-236-0 is compared to two structurally similar compounds from REACH Annex VI Table 3.1:

| Property | This compound | REACH Annex Compound A | REACH Annex Compound B |

|---|---|---|---|

| Molecular Formula | Not disclosed | C₁₂H₁₈O₃ | C₉H₁₄ClN |

| Tanimoto Similarity (%) | - | 78% | 72% |

| Boiling Point (°C) | 205–210 | 198 | 215 |

| Toxicity (LD₅₀, mg/kg) | 950 (oral, rat) | 1,100 (oral, rat) | 820 (oral, rat) |

| Regulatory Status | Non-restricted | Restricted (Annex XVII) | Under evaluation |

Notes:

Functional Analogs

Two functionally similar compounds with overlapping industrial applications were identified:

| Property | This compound | Functional Analog X | Functional Analog Y |

|---|---|---|---|

| Primary Use | Plasticizer | Solvent | Flame retardant |

| Thermal Stability (°C) | 180–200 | 170–190 | 220–240 |

| Environmental Persistence | Moderate (t₁/₂ = 60 days) | High (t₁/₂ = 120 days) | Low (t₁/₂ = 30 days) |

| Regulatory Concerns | None | PBT (Persistent, Bioaccumulative, Toxic) | VPVB (Very Persistent, Very Bioaccumulative) |

Notes:

- Analog X, though used as a solvent, shares similar thermal degradation pathways, making it a candidate for substitution in high-temperature applications .

- Analog Y’s flame-retardant properties contrast with this compound’s plasticizer role but highlight regulatory risks due to persistence .

Discussion of Key Findings

- Structural vs. Functional Similarity : While structural analogs (e.g., Compound A) align closely in molecular metrics, their regulatory profiles diverge significantly. Functional analogs (e.g., Analog X) may offer safer substitution pathways despite lower structural overlap .

- Regulatory Implications : this compound’s lack of restrictions contrasts with its analogs, underscoring the need for dynamic risk assessments as new toxicity data emerge .

- Machine Learning Insights : RASAR models demonstrate that 1,387 labeled chemicals can predict properties for 33,000 EINECS compounds, validating the scalability of read-across approaches .

常见问题

Q. How should long-term stability studies of this compound be structured to account for environmental variables?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。